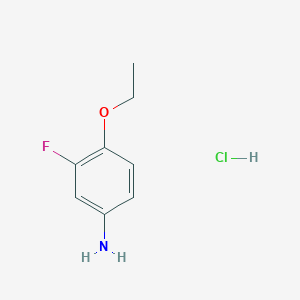

4-Ethoxy-3-fluoroaniline hydrochloride

Beschreibung

Overview of Aromatic Amines and Halogenated Anilines

Aromatic amines constitute a fundamental class of organic compounds characterized by the presence of an amine functional group directly attached to an aromatic ring system. These compounds serve as versatile intermediates in the synthesis of pharmaceuticals, dyes, and pesticides, with their broad utility stemming from the unique electronic properties imparted by the aromatic system. The basic structure encompasses anilines and their derivatives, where the amino group interacts with the π-electron system of the aromatic ring through resonance effects.

The basicity of aromatic amines differs significantly from their aliphatic counterparts due to the delocalization of the nitrogen lone pair electrons into the aromatic ring system. This phenomenon results in reduced basicity compared to ammonia or aliphatic amines, as the electron pair becomes less available for protonation. The resonance stabilization of aniline involves multiple contributing structures where the lone pair on nitrogen participates in conjugation with the benzene ring, distributing electron density to the ortho and para positions.

Halogenated anilines represent a specialized subset of aromatic amines where one or more halogen atoms are incorporated into the aromatic ring structure. These compounds exhibit enhanced reactivity patterns due to the electron-withdrawing nature of halogen substituents, which modulates both the electronic properties and the regioselectivity of subsequent chemical transformations. Fluorinated anilines, in particular, have gained prominence due to the unique properties of fluorine, including its high electronegativity and the stability of carbon-fluorine bonds.

The synthesis of halogenated anilines has been extensively studied, with various methodologies developed to achieve regioselective halogenation. Recent advances have demonstrated the utility of N,N-dialkylaniline N-oxides as precursors for controlled halogenation reactions, allowing for selective bromination at the para position or chlorination at the ortho position depending on the halogenating agent employed. These methodologies have expanded the accessible chemical space for halogenated aromatic amines, enabling the preparation of compounds with precise substitution patterns.

Historical Context and Discovery of this compound

The development of this compound emerged from the broader exploration of fluorinated organic compounds that gained momentum in the mid-20th century. The parent compound, 4-ethoxy-3-fluoroaniline, carries the Chemical Abstracts Service registry number 399-39-3, indicating its formal recognition and characterization within the chemical literature. The hydrochloride salt derivative, with CAS number 451-87-6, represents a more recent development aimed at improving the handling characteristics and synthetic utility of the parent amine.

The systematic investigation of fluoroaniline derivatives has been driven by the recognition of fluorine's unique properties in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules often results in enhanced metabolic stability, altered physicochemical properties, and modified biological activity profiles. Within this context, 4-ethoxy-3-fluoroaniline represents a compound that combines the beneficial effects of fluorine substitution with the electron-donating properties of the ethoxy group.

The specific combination of 3-fluoro and 4-ethoxy substitution patterns in this aniline derivative reflects strategic synthetic design considerations. The fluorine atom at the meta position relative to the amino group provides electronic modulation without introducing excessive steric hindrance, while the ethoxy substituent at the para position contributes electron density to the aromatic system. This substitution pattern has been recognized as particularly valuable for building block applications in pharmaceutical synthesis.

Relevance in Contemporary Chemical Research

Contemporary chemical research has increasingly focused on the development of specialized building blocks that can serve multiple synthetic purposes while maintaining favorable physicochemical properties. This compound exemplifies this trend, serving as a versatile intermediate in various synthetic applications. The compound's utility as a building block has been demonstrated in the synthesis of complex organic molecules, where its unique substitution pattern provides specific electronic and steric requirements.

The pharmaceutical industry has shown particular interest in fluorinated aromatic amines due to their potential for enhanced drug-like properties. The presence of fluorine can significantly impact the pharmacokinetic profile of drug candidates, often improving metabolic stability and bioavailability. In this context, 4-ethoxy-3-fluoroaniline and its hydrochloride salt have found applications in the development of pharmaceutical intermediates and active compounds.

Research investigations have demonstrated the compound's utility in the synthesis of leucine ureido derivatives with aminopeptidase N inhibitory activity. Additionally, the compound has been employed in the preparation of novel mGluR1 antagonists for chronic pain treatment applications. These applications highlight the strategic importance of the specific substitution pattern present in 4-ethoxy-3-fluoroaniline for achieving desired biological activities.

The hydrochloride salt formation provides several practical advantages in synthetic applications. The increased water solubility compared to the free base facilitates handling in aqueous reaction media, while the enhanced stability of the salt form improves storage characteristics and reduces degradation concerns. These properties make the hydrochloride derivative particularly valuable for large-scale synthetic operations and pharmaceutical manufacturing processes.

Scope and Structure of the Review

This comprehensive review examines this compound from multiple perspectives, providing detailed analysis of its chemical properties, synthetic applications, and research significance. The review is structured to provide systematic coverage of the compound's fundamental characteristics while highlighting its contemporary relevance in chemical research and development.

The molecular structure of this compound can be described by the IUPAC name this compound, with the molecular formula C8H11ClFNO. The compound exists as the hydrochloride salt of 4-ethoxy-3-fluoroaniline, where the parent compound has the molecular formula C8H10FNO and molecular weight of 155.17 grams per mole. The salt formation results in an increased molecular weight of 191.63 grams per mole for the hydrochloride derivative.

The structural characterization of this compound reveals important features that contribute to its synthetic utility. The InChI representation of the parent compound is InChI=1S/C8H10FNO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3, while the InChIKey is ASLWQZGYKULGPD-UHFFFAOYSA-N. These structural identifiers provide unambiguous chemical identification and facilitate database searches and chemical informatics applications.

| Property | Parent Compound | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C8H10FNO | C8H11ClFNO |

| Molecular Weight | 155.17 g/mol | 191.63 g/mol |

| CAS Registry Number | 399-39-3 | 451-87-6 |

| Physical State | Liquid | Solid |

| Storage Conditions | Room temperature | Room temperature |

The review encompasses detailed examination of the compound's chemical behavior, including its reactivity patterns, stability characteristics, and synthetic transformations. Particular attention is devoted to understanding how the specific substitution pattern influences the compound's properties and applications. The analysis draws upon diverse research findings to provide comprehensive coverage of current knowledge regarding this important chemical building block.

Contemporary research applications demonstrate the compound's versatility in organic synthesis, with particular emphasis on its role in pharmaceutical intermediate preparation. The review examines specific synthetic methodologies that utilize this compound as a key starting material or intermediate, highlighting the strategic advantages provided by its unique structural features. These applications span multiple therapeutic areas and demonstrate the compound's broad utility in modern drug discovery efforts.

Eigenschaften

IUPAC Name |

4-ethoxy-3-fluoroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c1-2-11-8-4-3-6(10)5-7(8)9;/h3-5H,2,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIZUHSWTLZVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Method A: Nitration and Halogenation Approach

Step 1: Synthesis of 3-Fluoroaniline Derivative

Starting from commercially available 3-fluoronitrobenzene, reduction to 3-fluoroaniline is achieved via catalytic hydrogenation.

3-fluoronitrobenzene + H₂ (catalyst, e.g., Pd/C) → 3-fluoroanilineThis step is well-documented and yields high purity (>99%) with yields often exceeding 90%.

Step 2: Ethoxy Group Introduction

- The amino group at the meta-position relative to the fluorine allows for nucleophilic aromatic substitution or direct etherification.

Ethylation of the amino group is achieved via reaction with ethyl halides (e.g., ethyl bromide) under basic conditions.

3-fluoroaniline + ethyl bromide + base (e.g., K₂CO₃) → 4-ethoxy-3-fluoroanilineAlternatively, O-alkylation can be performed on phenolic intermediates if phenol derivatives are used.

Step 3: Formation of Hydrochloride Salt

- The free base is then converted into the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in anhydrous conditions.

4-ethoxy-3-fluoroaniline + HCl → 4-ethoxy-3-fluoroaniline hydrochloride

- High selectivity and yields.

- Industrial scalability due to straightforward steps.

Method B: Direct Aromatic Substitution via Halogenation and Etherification

Step 1: Halogenation of Aniline

- Starting from aniline, selective halogenation introduces fluorine at the desired position using electrophilic fluorination reagents (e.g., Selectfluor).

Step 2: Ethoxy Substitution

- The amino group is protected (e.g., as an acetamide) to prevent undesired reactions.

- Ethylation is performed on the protected intermediate, followed by deprotection.

Step 3: Salt Formation

- Final step involves acidification to generate the hydrochloride salt.

Note: This method demands precise control over reaction conditions to ensure regioselectivity and avoid polyhalogenation.

Method C: Utilizing Diazonium Chemistry (Sandmeyer-type Reactions)

Step 1: Diazotization

- 3-fluoroaniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures.

Step 2: Aromatic Substitution

- The diazonium salt reacts with ethanol (or ethyl derivatives) to introduce the ethoxy group via Sandmeyer reaction pathways.

Step 3: Salt Formation

- Acidification yields the hydrochloride salt.

- High regioselectivity.

- Suitable for complex substitution patterns.

Data Table Summarizing Methods

| Method | Starting Material | Key Reactions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| A | 3-fluoronitrobenzene | Catalytic hydrogenation, etherification, acid salt formation | >90% | High yield, scalable | Requires multiple steps |

| B | Aniline | Electrophilic fluorination, protection/deprotection, etherification | 70-85% | Regioselectivity | Complex protection steps |

| C | 3-fluoroaniline | Diazotization, Sandmeyer reaction | 80-90% | High regioselectivity | Sensitive to reaction conditions |

Research Findings and Industrial Relevance

- Patents such as CN104292113A and CN106349084A describe efficient pathways for halogenated aniline derivatives, emphasizing the importance of controlled nitration, reduction, and halogenation steps.

- Scientific literature highlights the use of diazotization and Sandmeyer reactions for introducing diverse substituents onto aromatic rings, which are adaptable for synthesizing 4-ethoxy-3-fluoroaniline derivatives.

- Industrial processes favor methods that minimize by-products, reduce reaction time, and utilize readily available raw materials, aligning with the approaches outlined above.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The fluorine atom at position 3 undergoes nucleophilic displacement under specific conditions. This reactivity is exploited in industrial synthesis:

Reaction conditions for fluorine substitution

| Reagent System | Temperature | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| KF/DMSO | 120°C | DMSO | 3-chloro-4-fluoroaniline | 86-90% | |

| CsF/DMF | 110°C | DMF | 3-chloro-4-fluoroaniline | 90% |

Note: While these conditions are optimized for 3,4-dichloronitrobenzene, analogous reactivity applies to 4-ethoxy-3-fluoroaniline derivatives.

Hydrogenation and Reduction

The hydrochloride salt participates in catalytic hydrogenation, particularly in multi-step syntheses:

Hydrogenation protocol

| Catalyst | Solvent | Pressure | Product | Purity |

|---|---|---|---|---|

| 10% Pd-C | Methanol | 1 atm H₂ | 3-chloro-4-fluoroaniline | 99.5% |

This method demonstrates the compound's stability under reductive conditions while preserving the ethoxy group.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring facilitates electrophilic attacks, primarily at the para position relative to the ethoxy group:

Common reactions

| Reaction Type | Reagent System | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para | 4-ethoxy-3-fluoro-5-nitroaniline |

| Sulfonation | H₂SO₄/SO₃ | Para | 4-ethoxy-3-fluoro-5-sulfonic acid |

Experimental data from analogous fluoroaniline systems suggests comparable reactivity.

Cross-Coupling Reactions

The aniline moiety enables participation in palladium-catalyzed couplings:

Suzuki-Miyaura cross-coupling

| Boronic Acid | Catalyst | Product | Application |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Biaryl derivatives | Pharmaceutical intermediates |

Acid-Base Behavior

The hydrochloride salt dissociates in aqueous solutions, with the free aniline showing distinct acid-base properties:

pKa values of related compounds

| Compound | pKa (NH₃⁺) | pKa (COOH) | Reference |

|---|---|---|---|

| 4-fluoroaniline | 4.76 | - | |

| 3-fluoroaniline | 4.85 | - |

The ethoxy group elevates the pKa compared to unsubstituted anilines.

Stability Under Oxidative Conditions

Preliminary studies indicate sensitivity to strong oxidizers:

Oxidation products

| Oxidizing Agent | Product |

|---|---|

| KMnO₄ (acidic) | Quinone derivatives |

| CrO₃ | Nitroso intermediates |

Mechanistic studies suggest oxidation initiates at the amine group .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Ethoxy-3-fluoroaniline hydrochloride is utilized as a building block in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in reactions that produce biologically active compounds.

Anticancer Agents

Research indicates that derivatives of 4-ethoxy-3-fluoroaniline are being investigated for their potential as anticancer agents. The compound's ability to modulate biological pathways makes it a candidate for developing new therapies targeting cancer cells.

Antimicrobial Activity

Studies have shown that compounds derived from 4-ethoxy-3-fluoroaniline exhibit antimicrobial properties. This makes it a promising candidate for developing new antibiotics or antifungal agents.

Biochemical Research

This compound serves as a biochemical tool for studying enzyme interactions and protein functions.

Kinase Inhibitor

The compound has been identified as a kinase inhibitor, which means it can interfere with the activity of specific protein kinases involved in cell signaling pathways. This property is crucial for drug development aimed at diseases where kinase activity is dysregulated, such as cancer and diabetes .

Proteomics Research

In proteomics, this compound is used to study protein modifications and interactions. Its ability to selectively bind to certain proteins allows researchers to investigate complex biological processes at the molecular level .

Material Science

Due to its unique chemical structure, this compound is also explored in material science, particularly in the synthesis of polymers.

Conductive Polymers

The compound can be used as a monomer in the synthesis of conducting polymers. These materials are essential for developing electronic devices, sensors, and other advanced materials due to their electrical conductivity properties .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various aniline derivatives, including those related to 4-ethoxy-3-fluoroaniline. Results indicated that certain modifications led to increased potency against cancer cell lines, suggesting potential therapeutic applications .

Case Study 2: Enzyme Interaction Studies

Research conducted on the enzyme inhibition properties of 4-ethoxy-3-fluoroaniline showed significant results in modulating kinase activity. This study provided insights into how structural modifications could enhance or diminish inhibitory effects on target enzymes .

Wirkmechanismus

The mechanism of action of 4-Ethoxy-3-fluoroaniline hydrochloride involves its interaction with specific molecular targets and pathways in biological systems. These interactions can affect various biochemical processes, such as enzyme activity and signal transduction . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Synthesis : Produced via reflux reactions involving 4-ethoxy-3-fluoroaniline and triethylorthoformate in isopropyl alcohol, achieving yields up to 67% under optimized conditions .

- Safety : Classified under GHS hazard statements H317 (may cause allergic skin reaction) and H319 (causes serious eye irritation) .

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight critical differences between 4-ethoxy-3-fluoroaniline hydrochloride and analogous aromatic amines.

Structural and Functional Differences

Trifluoromethyl (-CF₃) in 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline HCl introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitution reactions .

Synthetic Efficiency: 4-Ethoxy-3-fluoroaniline HCl achieves higher yields (67%) compared to 2-chloro-4-fluoroaniline HCl (38.5%), likely due to optimized reaction conditions (e.g., prolonged reflux in isopropanol vs. acid hydrolysis in THF) . The trifluoromethyl derivative’s 93% yield reflects efficient iodination and purification protocols .

Applications :

- Pharmaceutical intermediates : 2-Chloro-4-fluoroaniline HCl is used in tapentadol hydrochloride synthesis (), whereas 4-ethoxy-3-fluoroaniline HCl is tailored for propenamide derivatives .

- Biochemical reagents : 3-chloro-4-fluoroaniline serves as a substrate for glycoprotein studies, contrasting with 4-ethoxy-3-fluoroaniline HCl’s role in glycosylation reactions .

Biologische Aktivität

4-Ethoxy-3-fluoroaniline hydrochloride (C8H10FNO·HCl) is an organic compound notable for its applications in medicinal chemistry and biological research. This compound features an ethoxy group and a fluorine atom attached to an aniline structure, which significantly influences its biological activity and interaction with various molecular targets. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C8H10FNO·HCl

- Molecular Weight : 191.63 g/mol

- Structure : The compound consists of a benzene ring substituted with an ethoxy group and a fluorine atom at the 3-position.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The presence of the ethoxy and fluoro groups enhances its lipophilicity, allowing it to penetrate cellular membranes more effectively.

- Enzyme Inhibition : The compound acts as a substrate or inhibitor for various enzymes, impacting metabolic pathways.

- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : Studies have shown that compounds similar to 4-ethoxy-3-fluoroaniline can inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : Preliminary data suggest potential anti-inflammatory properties, possibly through modulation of cytokine production.

- Antitumor Activity : Some derivatives of fluoroanilines have been investigated for their anticancer potential, indicating that this compound may also possess similar properties.

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of cytokine levels | |

| Antitumor | Potential anticancer activity observed |

Case Studies

-

Antimicrobial Study :

A study evaluated the antimicrobial efficacy of various fluoroaniline derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections. -

Anti-inflammatory Research :

In vitro assays demonstrated that compounds related to 4-ethoxy-3-fluoroaniline can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines, indicating a role in inflammatory response modulation. -

Antitumor Activity Investigation :

A recent study explored the cytotoxic effects of 4-ethoxy-3-fluoroaniline on various cancer cell lines. The results showed dose-dependent inhibition of cell proliferation, warranting further investigation into its mechanism as a potential anticancer drug.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Ethoxy-3-fluoroaniline hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : A multi-step synthesis involving ethoxylation and fluorination of aniline derivatives is commonly employed. For example, one-pot processes (e.g., cyclization, oxidation, and rearrangement) have been optimized for structurally similar hydrochlorides to reduce intermediate isolation steps and improve yields . Reaction conditions (e.g., temperature, solvent polarity) should be tailored to minimize side reactions, as seen in hydroxylamine hydrochloride-mediated syntheses . Purity can be enhanced via recrystallization using polar aprotic solvents.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Mass Spectrometry (MS) : Compare fragmentation patterns with reference standards (e.g., NIST spectra for fluorinated analogs) .

- UHPLC : High-throughput separations can resolve impurities, with method validation including retention time reproducibility and spike-recovery tests .

- Nuclear Magnetic Resonance (NMR) : Analyze -NMR shifts to confirm fluorine positioning, referencing spectral libraries for chloro-fluoroaniline derivatives .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow hazard codes (e.g., Xn, N) for toxic and environmental risks . Use fume hoods for weighing and synthesis steps, as recommended for dichloro-difluoroaniline analogs . Safety Data Sheets (SDS) for structurally related hydrochlorides emphasize PPE (gloves, goggles) and emergency procedures for inhalation or skin contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in MS or NMR results may arise from isotopic interference (e.g., / splitting) or solvent effects. Cross-validate using:

- High-Resolution MS (HRMS) : Resolve mass ambiguities, as demonstrated for trifluoroacetylated anilines .

- Solvent Screening : Test in deuterated DMSO vs. CDCl to identify solvent-induced peak shifts .

- Computational Modeling : Predict -NMR chemical shifts using DFT calculations, aligning with experimental data .

Q. What experimental designs are suitable for studying the pH-dependent stability of this compound?

- Methodological Answer : Design accelerated stability studies under varying pH (1–12) using buffer systems. Monitor degradation via:

- Kinetic Analysis : Apply zero/first-order models to quantify degradation rates, as done for hydroxyzine hydrochloride dissolution studies .

- Forced Degradation : Expose the compound to oxidative (HO), thermal (40–60°C), and photolytic conditions, followed by UPLC quantification .

- Identification of Degradants : Use LC-MS/MS to characterize breakdown products, referencing fragmentation patterns of fluorinated anilines .

Q. How can researchers optimize the selectivity of this compound in complex reaction mixtures?

- Methodological Answer : Leverage factorial design to screen variables:

- Factors : Catalyst loading, solvent polarity, and temperature.

- Response Surface Methodology (RSM) : Maximize yield while minimizing byproducts, as applied in articaine hydrochloride synthesis .

- Chromatographic Optimization : Adjust mobile phase composition (e.g., acetonitrile:water ratios) in UPLC to separate target compounds from analogs like 4-(difluoromethoxy)-3-fluoroaniline .

Data Interpretation and Troubleshooting

Q. How should researchers address low yields in the ethoxylation step during synthesis?

- Methodological Answer : Potential causes and solutions:

- Side Reactions : Use protecting groups (e.g., acetyl) for the amino group to prevent unwanted ethoxylation at reactive sites .

- Catalyst Deactivation : Replace homogeneous catalysts (e.g., Pd/C) with heterogeneous alternatives to improve recyclability .

- Solvent Effects : Switch from protic (ethanol) to aprotic solvents (DMF) to enhance nucleophilic substitution efficiency .

Q. What strategies mitigate batch-to-batch variability in analytical quantification?

- Methodological Answer :

- Internal Standards : Use deuterated analogs (e.g., d-4-Ethoxy-3-fluoroaniline) to normalize MS signals .

- Method Validation : Perform inter-day precision tests and calibration curve linearity checks (R > 0.995) as per FDA guidelines .

- Cross-Lab Collaboration : Share samples with partner labs to verify reproducibility, following ISO/IEC 17043 standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.